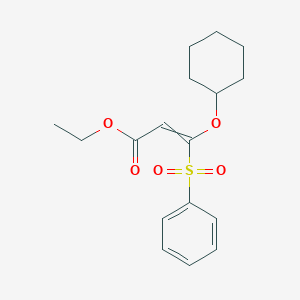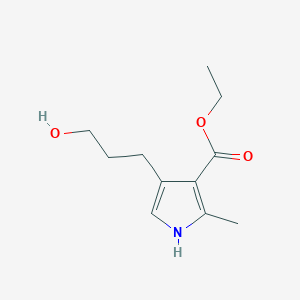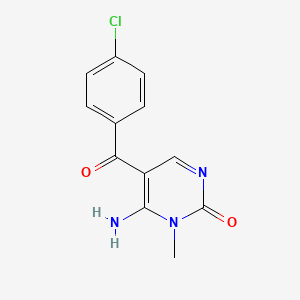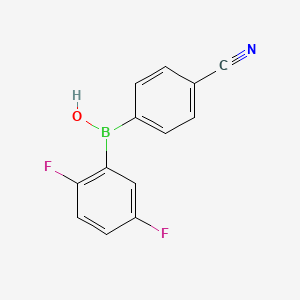
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of both sulfonyl and ester functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate typically involves the reaction of ethyl acrylate with benzenesulfonyl chloride and cyclohexanol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or toluene
- Reaction time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)propan-2-ol.
Substitution: Various substituted esters or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(benzenesulfonyl)prop-2-enoate
- Ethyl 3-(cyclohexyloxy)prop-2-enoate
- Ethyl 3-(benzenesulfonyl)-3-(methoxy)prop-2-enoate
Uniqueness
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is unique due to the presence of both benzenesulfonyl and cyclohexyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
875917-48-9 |
|---|---|
Molekularformel |
C17H22O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 3-(benzenesulfonyl)-3-cyclohexyloxyprop-2-enoate |
InChI |
InChI=1S/C17H22O5S/c1-2-21-16(18)13-17(22-14-9-5-3-6-10-14)23(19,20)15-11-7-4-8-12-15/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3 |
InChI-Schlüssel |
HYMKKEAFVGJINR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(OC1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)


![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)

